2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine is a chemical compound belonging to the benzotriazole class, which is characterized by a triazole ring fused to a benzene ring. This compound exhibits significant potential in various scientific fields, particularly in medicinal chemistry due to its unique structural properties and biological activities.
Benzotriazoles, including 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine, are synthesized through various chemical processes, often involving the functionalization of the benzotriazole core. The specific synthesis of this compound can involve reactions with fluorinated aromatic amines and other reagents to introduce the desired functional groups.
This compound can be classified as:
The synthesis of 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine typically involves several key steps:
These synthetic routes are critical for producing high-purity compounds suitable for further applications in research and development.
The molecular structure of 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine can be represented as follows:
The presence of both the benzene and triazole rings contributes to its chemical stability and potential reactivity.
2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine can participate in various chemical reactions:
These reactions highlight the versatility of 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine in synthetic organic chemistry.
The mechanism of action for 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine primarily involves its interaction with biological targets such as enzymes or receptors. The compound may function as an inhibitor by binding to active sites or allosteric sites on target proteins, thereby modulating biochemical pathways. This interaction is crucial for its potential applications in drug development and therapeutic interventions.
The physical and chemical properties of 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications.
2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine has several notable applications:
These applications underscore the importance of this compound in advancing scientific knowledge across multiple disciplines.
The molecular architecture of benzotriazole derivatives permits strategic modifications at three critical positions: N1/N2 nitrogen atoms and the C5/C6 carbon atoms on the benzene ring. This enables precise tuning of electronic properties, steric bulk, and hydrogen-bonding capacity. The 5-amino substitution pattern, as present in 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine, introduces both hydrogen bond donor (NH₂) and acceptor (triazole N) functionalities. This bifunctional character facilitates interactions with complementary residues in enzyme binding pockets, a feature exploited in kinase inhibitors and antiviral agents [6] [8]. The positional isomerism between 1H- and 2H-benzotriazole tautomers significantly impacts biological activity profiles. The 2H-regioisomer (with phenyl substitution at N2) demonstrates enhanced metabolic stability compared to its N1-substituted counterpart due to steric protection of the triazole ring. This stability advantage is critical for oral bioavailability and sustained pharmacological effects [6].
Table 1: Structural Comparison of Key Benzotriazole-Amine Derivatives
Compound Name | Molecular Formula | Molecular Weight | CAS Number | Structural Distinction |
---|---|---|---|---|
2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine | C₁₂H₉FN₄ | 228.23 | 293737-98-1 | Fluorophenyl at N2, unsubstituted benzoring |
2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine | C₁₃H₁₁FN₄ | 242.26 | 436086-84-9 | Added methyl at C6 position |
6-CHLORO-2-(4-FLUORO-PHENYL)-2H-BENZOTRIAZOL-5-YLAMINE | C₁₂H₈ClFN₄ | 262.67 | - | Chlorine at C6 position |
2-Phenyl-2H-benzotriazol-5-ylamine | C₁₂H₁₀N₄ | 210.24 | 21819-66-9 | Unsubstituted phenyl at N2 |
The strategic incorporation of fluorinated aromatic systems addresses multiple drug design challenges simultaneously. Fluorine’s high electronegativity induces a strong dipole moment (C-F bond: ~1.41 D) that enhances electrostatic interactions with target proteins. In 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine, the para-fluorine atom creates a permanent electron-deficient zone on the pendant phenyl ring, facilitating π-stacking interactions with aromatic residues in viral proteases or cellular receptors. This electronic perturbation also modulates the compound’s pKa, improving membrane permeability and oral absorption [2] [6].
Fluorine substitution confers significant metabolic advantages. The C-F bond resists oxidative cleavage by cytochrome P450 enzymes, particularly at the para-position where hydroxylation would otherwise generate reactive quinones. This metabolic stabilization extends plasma half-life without increasing molecular weight substantially, as evidenced by the minimal difference between phenyl (210.24 g/mol) and 4-fluorophenyl (228.23 g/mol) analogues. Structure-activity relationship (SAR) studies demonstrate that fluorophenyl derivatives exhibit 3-5 fold greater antiviral potency against Coxsackievirus B5 compared to non-fluorinated counterparts, validating fluorine’s bioisosteric superiority [6].
The medicinal exploration of benzotriazole-amine hybrids originated with early observations of their nucleic acid binding capabilities in the 1980s. Initial lead compounds featured simple phenyl or alkyl substitutions at N1, exhibiting moderate antimicrobial activity but poor pharmacokinetic properties. The pivotal "spacer incorporation" strategy emerged in the early 2000s, where researchers introduced methylene bridges between the benzotriazole core and pendant aromatic systems. This critical modification enhanced conformational flexibility, allowing optimal binding pocket engagement while reducing planarity-related toxicity [6].
The discovery of 5-aminobenzotriazole’s antiviral potential against Picornaviridae family viruses (2008-2015) represented a breakthrough. Mechanistic studies revealed these compounds interfered with viral uncoating and RNA replication phases. Subsequent optimization focused on halogenation patterns: 5,6-dichloro derivatives showed broad-spectrum activity but higher cytotoxicity, while mono-halogenated analogues like 6-chloro-2-(4-fluoro-phenyl)-2H-benzotriazol-5-ylamine achieved improved selectivity indices (EC₅₀ = 6-18 μM against Coxsackievirus B5). The specific incorporation of 4-fluorophenyl at N2, as in our subject compound, emerged as the optimal balance between potency and safety during 2015-2020 optimization campaigns [5] [6].
Table 2: Evolution of Key Benzotriazole-Amine Antiviral Agents
Generation | Representative Structure | Key Modifications | Target Activity | Limitations |
---|---|---|---|---|
First (1990s) | 1-Phenyl-1H-benzotriazol-5-amine | No spacer, unsubstituted phenyl | Antibacterial (MIC 50-100 μM) | Rapid metabolism, low solubility |
Second (2000s) | 1-(4-Chlorobenzyl)-5,6-dichloro-1H-bt-5-amine | Methylene spacer, dihalogenation | Antiviral (EC₅₀ ~25 μM) | CYP450 inhibition, cytotoxicity |
Third (2010s) | 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine | Fluorophenyl at N2, no C6 substituent | CVB5 inhibition (EC₅₀ 15-18 μM) | Moderate potency |
Fourth (2020s) | 6-Chloro-2-(4-fluoro-phenyl)-2H-bt-5-ylamine | Mono-C6 halogenation, N2-4-F-Ph | CVB5 inhibition (EC₅₀ ~6 μM) | Synthetic complexity |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7